![molecular formula C10H9Cl2N3O3 B14419158 {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid CAS No. 80305-82-4](/img/structure/B14419158.png)
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to an acetic acid moiety, along with a 3,4-dichlorophenyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate, followed by the addition of cyanoacetic acid. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Wirkmechanismus
The mechanism of action of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the dichlorophenyl group may enhance binding affinity to certain receptors, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid: This compound is similar in structure but has a single chlorine atom on the phenyl ring.
{2-Carbamoyl-2-[(2,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid: Another similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
The uniqueness of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
80305-82-4 |
|---|---|
Molekularformel |
C10H9Cl2N3O3 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
2-[carbamoyl-[(3,4-dichlorophenyl)methyl]hydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H9Cl2N3O3/c11-7-2-1-6(3-8(7)12)5-15(10(13)18)14-4-9(16)17/h1-4H,5H2,(H2,13,18)(H,16,17) |
InChI-Schlüssel |
WXDZPMQJUWEDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN(C(=O)N)N=CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
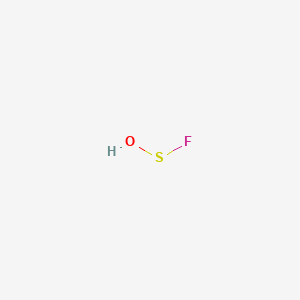
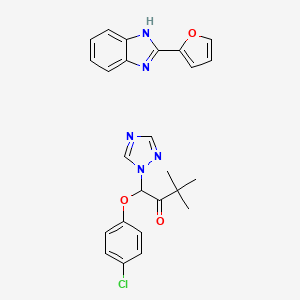

![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
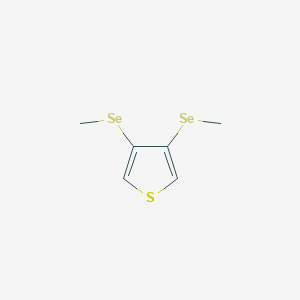
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
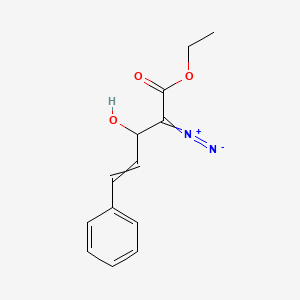
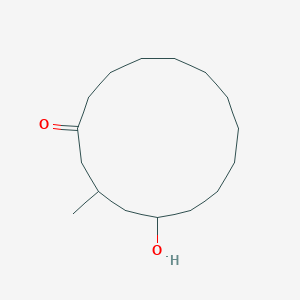


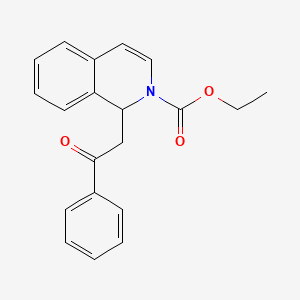
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
